molecular formula C24H20BrNO4 B2439780 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid CAS No. 1700076-81-8

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Cat. No.: B2439780
CAS No.: 1700076-81-8
M. Wt: 466.331
InChI Key: XKQLYTGWNRMQOM-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is a complex organic compound that features a bromophenyl group and a fluorenylmethoxycarbonyl-protected amino acid

Properties

IUPAC Name

2-(3-bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLYTGWNRMQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC(=CC=C1)Br)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and 9H-fluorene.

    Formation of Intermediate: The first step involves the bromination of benzene to form 3-bromobenzene

    Coupling Reaction: The protected amino acid is then coupled with the bromophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

    Deprotection: The final step involves the removal of the Fmoc protecting group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl group and the fluorenylmethoxycarbonyl-protected amino acid allows for selective binding and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
  • 2-(3-Methylphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

Uniqueness

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable tool in drug discovery and development.

Biological Activity

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its IUPAC name (3-Bromophenyl){(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The chemical formula for this compound is C24H20BrNO4, with a molecular weight of 466.33 g/mol. It appears as a powder and is stable at room temperature. The structure includes a bromophenyl group and a fluorenylmethoxycarbonyl moiety, which may contribute to its biological properties.

PropertyValue
Chemical FormulaC24H20BrNO4
Molecular Weight466.33 g/mol
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that it may inhibit specific signaling pathways associated with cancer cell proliferation and survival.

  • Inhibition of Oncogenic Pathways : Studies suggest that this compound can block growth factor-mediated signaling pathways, specifically the Erk1/2 and Akt pathways, which are crucial for cell proliferation and survival in various cancers such as lung and breast cancer .
  • Antiproliferative Effects : The compound exhibits significant antiproliferative activity against several cancer cell lines, indicating its potential as an anticancer agent .
  • Selectivity : The selectivity of this compound for certain phosphatases, particularly SHP2, has been highlighted in research, suggesting that it may serve as a lead compound for developing more potent inhibitors targeting this pathway .

Study 1: Anticancer Activity

A study investigated the effects of the compound on lung cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the Erk1/2 signaling pathway, which is often overactive in cancer cells.

Study 2: SHP2 Inhibition

Another research focused on the structural analysis of the compound in complex with SHP2. The findings revealed that specific interactions between the compound and the active site of SHP2 could enhance its inhibitory potency. This study suggests that modifications to the compound could lead to more effective SHP2 inhibitors for treating cancers associated with aberrant SHP2 activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves introducing the Fmoc (fluorenylmethoxycarbonyl) protecting group via reaction with Fmoc chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., sodium carbonate) . Key steps include:

  • Amino Group Protection : Reaction of the primary amine with Fmoc-Cl at room temperature to prevent unwanted side reactions during peptide elongation.
  • Bromophenyl Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the 3-bromophenyl moiety, depending on precursor availability.
  • Acid Activation : Final deprotection or activation of the carboxylic acid group using trifluoroacetic acid (TFA) or coupling agents like HATU .
  • Optimization : Adjusting solvent polarity, catalyst loading (e.g., palladium for cross-couplings), and reaction time to improve yields (>70%) and reduce by-products (e.g., dipeptide formation) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Analytical techniques include:

  • HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95%) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the presence of characteristic signals (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, bromophenyl protons at 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks matching the theoretical mass (e.g., [M+H]+^+ for C24_{24}H21_{21}BrN2_2O4_4: 497.07) .

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence peptide coupling efficiency compared to other aryl groups (e.g., methoxyphenyl or fluorophenyl)?

  • Methodological Answer : The electron-withdrawing bromine atom enhances electrophilicity at the carbonyl carbon, improving coupling rates in solid-phase peptide synthesis (SPPS). Comparative studies using:

  • Kinetic Analysis : Monitor coupling efficiency via ninhydrin tests or HPLC, showing ~20% faster reaction rates vs. methoxyphenyl analogs .
  • Steric Effects : Molecular dynamics simulations reveal minimal steric hindrance from the bromophenyl group, favoring backbone accessibility .
  • Biochemical Stability : Bromine’s hydrophobicity may reduce aqueous solubility, necessitating DMSO co-solvents in biological assays .

Q. How can researchers resolve contradictions in reported yields for Fmoc deprotection steps involving this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Deprotection Conditions : Standard 20% piperidine in DMF may incompletely remove Fmoc; alternatives like DBU (1,8-diazabicycloundec-7-ene) in NMP improve efficiency .
  • By-Product Analysis : LC-MS can identify side products (e.g., diketopiperazines), prompting optimization of reaction time (<10 min) and temperature (0–4°C) .
  • Batch Variability : Use of fresh reagents and anhydrous solvents mitigates variability, as moisture accelerates premature deprotection .

Q. What strategies are employed to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (KD_D values) .
  • X-ray Crystallography : Co-crystallization with target enzymes (e.g., proteases) to resolve binding modes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions, revealing entropy-driven binding due to hydrophobic Fmoc and bromophenyl groups .

Methodological Notes

  • Safety Considerations : While commercial queries are excluded, researchers must handle this compound with PPE (gloves, goggles) due to acute toxicity risks (GHS Category 4) and avoid inhalation of fine powders .
  • Data Reproducibility : Document solvent purity, catalyst lot numbers, and storage conditions (−20°C under argon) to ensure cross-lab reproducibility .

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